molecular formula C4H8Br2O2 B3025041 2,3-Dibromo-1,4-butanediol CAS No. 20163-90-0

2,3-Dibromo-1,4-butanediol

Cat. No.: B3025041
CAS No.: 20163-90-0
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-UHFFFAOYSA-N
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Description

Significance and Research Trajectories within Halogenated Organic Compounds

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a cornerstone of modern chemistry. They are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. rsc.org The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical properties, such as stability, reactivity, and biological activity. rsc.orgresearchgate.net

The significance of halogenated compounds is rapidly increasing, with approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals containing halogens. rsc.org Research in this area is focused on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, selective, and environmentally benign methods for halogenation. rsc.org

Application in Drug Discovery: The unique properties conferred by halogens make them valuable in designing new drug candidates with improved efficacy and pharmacokinetic profiles.

Environmental and Toxicological Studies: Due to the persistence of some halogenated compounds in the environment, a significant area of research is dedicated to understanding their environmental fate and developing methods for their degradation. chromatographyonline.comnih.gov

Materials Science: Halogenated polymers and materials exhibit desirable properties such as flame retardancy and durability. ontosight.ai

2,3-Dibromo-1,4-butanediol (B167592) is a key player in this field, serving as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a wide range of chemical transformations.

Foundational Principles of Vicinal Dibromide Chemistry

A vicinal dihalide is an organic compound that has two halogen atoms on adjacent carbon atoms. vaia.com The chemistry of vicinal dibromides like this compound is characterized by several key reactions:

Dehalogenation: Vicinal dihalides can undergo dehalogenation in the presence of a reducing agent, such as zinc, to form an alkene. vaia.com This reaction proceeds through the removal of both halogen atoms and the formation of a double bond between the adjacent carbon atoms. vaia.com

Nucleophilic Substitution: The bromine atoms in this compound are susceptible to attack by nucleophiles. This allows for the introduction of a variety of functional groups. For instance, reaction with sodium hydroxide (B78521) can replace the bromine atoms with hydroxyl groups.

Elimination Reactions: Treatment with a strong base can lead to dehydrohalogenation, where a hydrogen atom and a bromine atom are removed from adjacent carbons to form a double bond. msu.edu

The stereochemistry of these reactions is a crucial aspect. The addition of bromine to an alkene, a common method for synthesizing vicinal dibromides, typically proceeds via an anti-addition mechanism, resulting in a specific stereoisomer. masterorganicchemistry.com Subsequent reactions of the vicinal dibromide are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. msu.edu

Historical Context of Butanediol (B1596017) Derivatives in Synthetic Chemistry

Butanediols are a class of diols (alcohols containing two hydroxyl groups) with a four-carbon chain. 1,4-Butanediol (B3395766), the parent compound, was first synthesized in 1890. wikipedia.org The development of various synthetic routes to butanediols, such as the Reppe process using acetylene (B1199291) and formaldehyde, has made them readily available industrial chemicals. wikipedia.orgscribd.com

Butanediol and its derivatives have a rich history in synthetic chemistry, serving as key intermediates in the production of a wide range of commercially important products:

Polymers: 1,4-Butanediol is a crucial monomer in the production of polyesters like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. wikipedia.orgscribd.com

Solvents: The dehydration of 1,4-butanediol yields tetrahydrofuran (B95107) (THF), a widely used industrial solvent. wikipedia.org

Fine Chemicals and Pharmaceuticals: Derivatives of butanediol are used in the synthesis of pharmaceuticals and other fine chemicals. atamanchemicals.comontosight.ai For example, some butanediol derivatives have been investigated for their potential biological activities, including anti-inflammatory and anticancer properties. ontosight.ai

This compound fits into this historical context as a functionalized derivative that expands the synthetic utility of the butanediol scaffold. Its ability to undergo a variety of chemical transformations makes it a valuable tool for chemists to construct complex molecular architectures.

Research Findings on this compound

Synthesis and Physical Properties

This compound can be synthesized by the bromination of 1,4-butanediol or through the addition of bromine to 1,4-butenediol. ontosight.aisolubilityofthings.com A patented method describes the addition of equimolar amounts of 1,4-butynediol and bromine in the presence of sulfuric acid at low temperatures to produce the crude product, which is then purified by crystallization. google.com

The physical properties of this compound are summarized in the table below. It is typically an off-white to pale yellow crystalline solid. solubilityofthings.com The presence of polar hydroxyl groups makes it soluble in water and other polar organic solvents. solubilityofthings.comcymitquimica.com

PropertyValueSource
Molecular FormulaC4H8Br2O2 nih.gov
Molecular Weight247.91 g/mol sigmaaldrich.comsigmaaldrich.com
AppearanceOff-white to pale yellow crystalline powder solubilityofthings.com
Melting Point88-90 °C sigmaaldrich.comsigmaaldrich.comchemsrc.com
Boiling Point148-150 °C at 1.5 mmHg sigmaaldrich.comsigmaaldrich.com
SolubilitySoluble in water and polar organic solvents solubilityofthings.comcymitquimica.com

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its vicinal dibromide and primary alcohol functionalities. This allows it to serve as a versatile intermediate in organic synthesis.

Key reactions include:

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles. For example, reaction with sodium hydroxide yields 2,3-butanediol (B46004) derivatives.

Oxidation: The primary alcohol groups can be oxidized to form the corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be removed through reduction.

These reactions make this compound a useful building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. cymitquimica.com It has also found application in the electronics industry, particularly in soldering fluxes where it acts as a surfactant. google.com

Reaction TypeReagentProduct TypeApplicationSource
Nucleophilic SubstitutionNaOH (aq)Butanediol derivativesSynthesis of diols
Nucleophilic SubstitutionNaAsO₂ (alkaline)Organoarsenic compoundsBiochemical studies
OxidationKMnO₄/CrO₃ (acidic)Butane-1,4-dione, aldehydesOrganic synthesis
ReductionLiAlH₄/NaBH₄ (anhydrous)2,3-ButanediolDehalogenation processes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutane-1,4-diol
Source PubChem
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InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70869065
Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20163-90-0, 1947-58-6
Record name 2,3-Dibromo-1,4-butanediol
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Record name 1,4-Butanediol, 2,3-dibromo-, (+,-)-
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Record name 1,4-Butanediol, 2,3-dibromo-
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Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Record name (R*,R*)-(±)-2,3-dibromobutane-1,4-diol
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Sophisticated Synthetic Methodologies and Reaction Path Elucidation

Laboratory-Scale Synthetic Approaches

The laboratory preparation of 2,3-dibromo-1,4-butanediol (B167592) predominantly relies on two strategic pathways: the electrophilic addition of bromine to an unsaturated diol and the catalytic halogenation of a saturated diol.

Electrophilic Addition of Bromine to Unsaturated Butanediols

The addition of bromine to 2-butene-1,4-diol (B106632) is a common method for synthesizing this compound. This reaction proceeds via an electrophilic addition mechanism, where the electron-rich double bond of the alkene attacks the bromine molecule.

The stereochemical outcome of the bromination of 2-butene-1,4-diol is a critical aspect of this synthetic route. The reaction typically proceeds through a cyclic bromonium ion intermediate. This intermediate is formed when the bromine atom adds to the double bond, creating a three-membered ring. The formation of this bromonium ion shields one face of the molecule. Consequently, the subsequent nucleophilic attack by the bromide ion occurs from the opposite face, resulting in an anti-addition of the two bromine atoms. masterorganicchemistry.comlibretexts.org This stereospecificity is crucial for obtaining specific diastereomers of this compound, such as the (2R,3S)-rel configuration. The anti-addition mechanism ensures the trans-diaxial configuration of the bromine atoms in the product.

The efficiency and yield of the electrophilic bromination are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the presence of a catalyst. The reaction is often carried out at controlled, low temperatures to minimize side reactions. google.com

The choice of solvent can significantly influence the reaction pathway and product distribution. While non-polar solvents like carbon tetrachloride or chloroform (B151607) can be used, the use of a more polar solvent can affect the stability of the bromonium ion intermediate and the subsequent nucleophilic attack. For instance, performing the reaction in an aqueous solution can lead to the formation of bromohydrins as byproducts. chemguide.net A patent describes a method where sulfuric acid is added to adjust the pH to a range of 1-3 during the addition of bromine to 1,4-butynediol, followed by reaction at -5°C to 1°C for 6-9 hours. google.com This level of control is essential for maximizing the yield of the desired this compound.

Table 1: Illustrative Reaction Conditions for Electrophilic Bromination

Starting MaterialBrominating AgentSolventTemperatureKey OutcomeReference
2-Butene-1,4-diolBromine (Br₂)Carbon TetrachlorideRoom TemperatureFormation of this compound
1,4-ButynediolBromine (Br₂)Water (with H₂SO₄)-5°C to 1°CHigh yield of this compound google.com

This table is for illustrative purposes and specific reaction parameters may vary.

Stereocontrol in Anti-Addition Mechanisms

Catalytic Halogenation of Saturated Diols

An alternative approach to synthesizing this compound involves the direct bromination of 1,4-butanediol (B3395766). This method requires the use of a catalyst to activate the C-H bonds at the secondary carbon positions for substitution.

Lewis acids are effective catalysts for the halogenation of alcohols. wikipedia.org In the context of synthesizing this compound from 1,4-butanediol, a Lewis acid catalyst, such as iron (III) bromide (FeBr₃) or aluminum bromide (AlBr₃), can be employed. smolecule.comontosight.ai The Lewis acid coordinates to the hydroxyl group, making it a better leaving group. wikipedia.org This facilitates the nucleophilic attack by a bromide ion at the secondary carbon atom. The reaction proceeds through a stepwise substitution of the hydroxyl groups.

The mechanism involves the activation of the alcohol by the Lewis acid, followed by nucleophilic substitution by the halide. wikipedia.org This process can be repeated for the second hydroxyl group to yield the desired dibrominated product.

Achieving selective bromination at the secondary (C2 and C3) positions of 1,4-butanediol, while leaving the primary hydroxyl groups intact, presents a significant challenge. However, by carefully controlling the reaction conditions and the choice of catalyst, a degree of selectivity can be achieved. The use of specific catalytic systems can favor the substitution at the more electron-rich secondary carbons.

Recent research has explored various catalytic systems for the selective halogenation of alcohols. For instance, systems involving N-bromosuccinimide (NBS) as the bromine source in the presence of a catalyst have shown promise for selective bromination. smolecule.com The development of catalysts that can differentiate between primary and secondary alcohols is an active area of research and could provide more efficient routes to this compound. nih.govresearchgate.net

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachStarting MaterialKey ReagentsStereocontrolKey Advantages
Electrophilic Addition2-Butene-1,4-diolBromine (Br₂)High (via anti-addition)Stereospecific, well-established
Catalytic Halogenation1,4-ButanediolBromine (Br₂), Lewis AcidGenerally lowerUtilizes a more readily available starting material

This table provides a general comparison and specific outcomes may vary based on reaction conditions.

Mechanistic Pathways Involving Lewis Acid Catalysis

Industrial-Scale Production Strategies and Process Engineering

On an industrial scale, the production of this compound often employs similar bromination processes but with optimized conditions to maximize yield and purity.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow reactors are often utilized in industrial settings to improve heat and mass transfer during the bromination process. A typical setup might involve feeding 1,4-butanediol and a solution of bromine in a solvent like carbon tetrachloride into the reactor containing a catalyst. This method offers advantages such as enhanced safety, better temperature control, and the potential for higher throughput compared to batch processes. The use of continuous flow systems can lead to high conversion rates, often exceeding 90%.

Waste Stream Management and Solvent Recycling in Synthesis

The synthesis of this compound, particularly on a large scale, necessitates careful management of waste streams and the implementation of solvent recycling protocols to enhance sustainability and reduce operational costs. google.com Brominated organic compounds, if not handled properly, can pose environmental challenges. solubilityofthings.com

Comparative Analysis of Synthetic Routes for Yield and Stereoselectivity

Different synthetic routes to this compound offer varying advantages in terms of yield and stereoselectivity.

Synthetic MethodSubstrateCatalystYield (%)StereoselectivityScalability
Bromination of Alkene2-Butene-1,4-diolNone68–72High (anti-addition)Moderate
Catalytic Substitution1,4-ButanediolAlBr₃55–60LowHigh
Continuous Flow1,4-ButanediolFeBr₃78–82ModerateVery High

This table is based on available data and provides a comparative overview. Actual results may vary depending on specific reaction conditions.

The bromination of 2-butene-1,4-diol generally offers high stereoselectivity due to the mechanism of anti-addition. However, catalytic substitution methods, while potentially offering higher scalability, may result in lower stereoselectivity. Continuous flow processes represent a balance between achieving high yields and scalability.

Strategies to control stereochemistry include the use of chiral catalysts. For instance, chiral phase-transfer catalysts have been shown to enable enantioselective bromination.

Purification Techniques and Crystallization Studies for High Purity Product

Achieving a high-purity final product is crucial, and various purification techniques are employed. Recrystallization is a common method for purifying the crude product.

A patented method describes a specific purification process involving crystallization from absolute ethanol. google.com The crude product is dissolved in the solvent, decolorized, and then subjected to freezing to induce crystallization. google.com The resulting solid is then separated. google.com This is followed by vacuum drying at a controlled temperature (25–35 °C) to yield a pure, crystalline product with low water content. google.com The appearance of the final product is often a pure white, needle-like crystal. google.com

The choice of solvent and temperature for crystallization is critical. Using water as a solvent can make it difficult to separate isomers and byproducts, and can affect the quality of the final product. google.com

In Depth Stereochemical Investigations and Chirality in 2,3 Dibromo 1,4 Butanediol

Analysis of Diastereomeric and Enantiomeric Forms

2,3-Dibromo-1,4-butanediol (B167592) can exist as three stereoisomers: a pair of enantiomers and a meso compound. wikipedia.org Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. vaia.commasterorganicchemistry.com In the context of this compound, the meso form is a diastereomer of the enantiomeric pair.

The relative configuration of the stereocenters is denoted using terms like meso and racemic (dl). The meso form, specifically (2R,3S)-rel-2,3-dibromo-1,4-butanediol, possesses an internal plane of symmetry, rendering it achiral despite having chiral centers. nih.govnovachemistry.comlibretexts.org This symmetry means that the (2R,3S) and (2S,3R) configurations are identical. masterorganicchemistry.comnih.gov The racemic mixture, on the other hand, consists of an equal amount of the (2R,3R) and (2S,3S) enantiomers. nih.gov This mixture is optically inactive due to the equal and opposite rotation of plane-polarized light by the two enantiomers.

The distinct spatial arrangement of the bromine and hydroxyl groups in these stereoisomers significantly influences their physical properties and chemical reactivity. For instance, the meso and racemic diastereomers of 1,4-dibromo-2,3-butanediol (B81164) exhibit different reactivity profiles in asymmetric synthesis.

The chiral centers in this compound are located at the second and third carbon atoms (C2 and C3) of the butane (B89635) chain. vaia.com Each of these carbon atoms is bonded to four different groups: a hydrogen atom, a bromine atom, a hydroxymethyl group (-CH2OH), and the other substituted carbon of the butane backbone. ontosight.ai

The absolute configuration at each chiral center is assigned as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. Determining the R/S configuration of each stereocenter allows for the precise identification of each stereoisomer. masterorganicchemistry.com For example, the enantiomers are designated as (2R,3R)-2,3-dibromobutane-1,4-diol and (2S,3S)-2,3-dibromobutane-1,4-diol, while the meso form is (2R,3S)-2,3-dibromobutane-1,4-diol. nih.govnih.gov

Spectroscopic techniques such as NMR can be used to distinguish between diastereomers. The meso isomer, due to its internal symmetry, will show a simpler NMR spectrum with a single set of signals for equivalent protons, whereas the diastereomeric enantiomers will exhibit more complex spectra.

The Significance of Relative Stereochemistry (e.g., 2R,3S-rel-Configuration)

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

The synthesis of specific stereoisomers of this compound often requires stereoselective methods. One common approach is the bromination of a precursor molecule like 1,4-butanediol (B3395766) or 2-butene. solubilityofthings.comontosight.ai The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the stereochemistry of the starting material. For instance, the anti-addition of bromine to an alkene precursor can lead to specific diastereomers.

A patented method for producing 2,3-dibromo-1,4-butylene glycol involves the addition of bromine to 1,4-butynediol, followed by purification to yield a product with high purity. google.com

Enantiomeric enrichment, the process of increasing the concentration of one enantiomer in a racemic mixture, is crucial for applications requiring enantiomerically pure compounds. rsc.org Techniques for enantiomeric enrichment include:

Chiral Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov Lipases are commonly used for the enantioselective transesterification of similar chiral alcohols. diva-portal.org

Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase. researchgate.net

The table below summarizes some of the stereoisomers of this compound and their identifying information.

Stereoisomer NameCAS NumberMolecular FormulaIUPAC Name
(2R,3S)-rel-2,3-Dibromo-1,4-butanediol76818-94-5C₄H₈Br₂O₂(2S,3R)-2,3-dibromobutane-1,4-diol
rel-(2R,3R)-2,3-Dibromo-1,4-butanediol1947-58-6C₄H₈Br₂O₂rel-(2R,3R)-2,3-dibromobutane-1,4-diol
This compound (unspecified)20163-90-0C₄H₈Br₂O₂2,3-dibromobutane-1,4-diol

Data sourced from multiple chemical databases. nih.govnovachemistry.comnih.govsigmaaldrich.comnih.gov

Influence of Stereochemistry on Molecular Reactivity and Reaction Pathways

The spatial arrangement of atoms in the different stereoisomers of this compound has a profound effect on their chemical reactivity and the pathways of their reactions.

Stereoelectronic effects, which describe how the stereochemistry of a molecule influences its electronic properties and thus its reactivity, are particularly important in the nucleophilic substitution reactions of this compound. The bromine atoms in the molecule are susceptible to attack by nucleophiles.

The orientation of the bromine atoms relative to the rest of the molecule can affect the rate and outcome of these substitution reactions. For example, kinetic studies on the similar compound meso-2,3-dibromobutane (B1593828) have shown that it undergoes faster nucleophilic substitution with iodide ions compared to its dl-isomer due to steric and stereoelectronic effects in the transition state. The accessibility of the electrophilic carbon atom and the stability of the transition state are both influenced by the molecule's stereochemistry.

The different stereoisomers of this compound adopt distinct preferred conformations to minimize steric strain and maximize stabilizing interactions. These conformational preferences can significantly impact reactivity.

Conformational analysis of related molecules like n-butane and other substituted butanes provides insight into the likely conformations of this compound. acs.org The interactions between the bulky bromine atoms and the hydroxyl groups play a key role in determining the most stable conformations. For example, in the meso isomer, an anti-periplanar arrangement of the two bromine atoms might be favored to reduce steric hindrance. However, gauche interactions between the bromine and hydroxyl groups can also be significant. doubtnut.com

Intramolecular hydrogen bonding between the hydroxyl groups can further influence the conformational landscape and, consequently, the reactivity of the molecule. The stereochemistry of the molecule dictates the feasibility of such intramolecular interactions. In elimination reactions, for instance, a specific anti-periplanar arrangement of a hydrogen atom and a bromine leaving group is often required, and the ability of a particular stereoisomer to adopt this conformation will determine its reactivity in such a reaction. doubtnut.com

Stereoelectronic Effects in Nucleophilic Substitution Reactions

Chiral Resolution Methods for Isomer Separation

The separation of the enantiomers of this compound from the racemic mixture is a significant challenge due to their identical physical properties in an achiral environment. Several advanced methods have been developed to achieve this separation, primarily falling into three categories: classical chemical resolution, chromatographic separation, and enzymatic kinetic resolution.

Classical Chemical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic diol with a single enantiomer of a chiral resolving agent. pharmtech.com Since this compound is an alcohol, it must first be converted into a derivative, such as a dicarboxylic acid ester, that can react with a chiral base (e.g., a chiral amine) to form diastereomeric salts. Alternatively, the diol's hydroxyl groups can be reacted with a chiral acid to form diastereomeric esters.

The resulting diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the chiral resolving agent is cleaved from the separated diastereomers to yield the individual, enantiomerically enriched (R,R)- and (S,S)-2,3-Dibromo-1,4-butanediols. For structurally similar diols, reaction with derivatives of agents like (-)-menthol has been used to enable resolution through crystallization, although this can sometimes be associated with significant losses in yield, potentially in the range of 60-70%.

Chromatographic Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govmdpi.com This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For diols and related compounds, polysaccharide-based CSPs are highly effective. mdpi.comchromatographyonline.com Research on the resolution of similar brominated diols has demonstrated that columns based on amylose (B160209) derivatives are particularly successful. When using a mobile phase consisting of a mixture like hexane (B92381) and isopropanol, these columns can achieve excellent separation, resulting in enantiomeric excess (ee) values greater than 99% for small-scale preparations. The choice of the specific polysaccharide derivative on the CSP and the composition of the mobile phase are critical parameters that must be optimized to achieve baseline separation. chromatographyonline.comorientjchem.org

Enzymatic Kinetic Resolution

Kinetic resolution is a highly selective method that utilizes enzymes as biocatalysts. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation. rsc.orgresearchgate.net In this process, the racemic this compound is placed in a suitable organic solvent with an acyl donor, such as vinyl acetate (B1210297). An enzyme, for example, lipase (B570770) from Pseudomonas cepacia (PSL) or Candida antarctica lipase B (CALB), is added to the mixture. researchgate.netpolimi.it

The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, the (R,R)-enantiomer might be quickly converted to its corresponding acetate ester, while the (S,S)-enantiomer reacts very slowly or not at all. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted enantiomer. These two compounds, an ester and an alcohol, have different functional groups and can be easily separated using standard techniques like column chromatography. Subsequent hydrolysis of the separated ester yields the other pure enantiomer. This method is renowned for providing very high enantiomeric excess for both the recovered alcohol and the alcohol obtained after hydrolysis of the ester. researchgate.netresearchgate.net

Data Tables

Mechanistic Organic Reactions and Reactivity Profiling of 2,3 Dibromo 1,4 Butanediol

Nucleophilic Substitution Reactions

The bromine atoms in 2,3-dibromo-1,4-butanediol (B167592) are susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ions. The carbon-bromine bond can undergo heterolysis, allowing a new bond to form with an electron-pair donor. gacariyalur.ac.in

Intermolecular Nucleophilic Substitution with Varied Nucleophiles

The bromine atoms can be displaced by various nucleophiles. For instance, reaction with aqueous sodium hydroxide (B78521) results in the substitution of bromine atoms with hydroxyl groups, yielding a butanetetraol. In a different type of substitution, reaction with sodium arsenite in alkaline conditions leads to the formation of organoarsenic compounds.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

NucleophileReagentProduct Type
HydroxideSodium Hydroxide (NaOH)2,3-Butanediol (B46004) derivative
ArseniteSodium Arsenite (NaAsO₂)Organoarsenic compound

Data derived from available research on the reactivity of this compound.

Intramolecular Cyclization and Formation of Cyclic Ethers

The proximity of the hydroxyl and bromo-substituted carbons allows for intramolecular nucleophilic substitution, leading to the formation of cyclic ethers. This type of reaction can be influenced by the reaction conditions and the stereochemistry of the starting material. The formation of tetrahydrofuran (B95107) derivatives is a common outcome of the cyclization of butanediol (B1596017) derivatives. organic-chemistry.orggoogle.com For example, 1,4-dihalobutanes can be converted to tetrahydrofuran in the presence of a strong acid and water. google.com

Elimination Reactions and Formation of Unsaturated Derivatives

Elimination reactions of this compound can lead to the formation of unsaturated compounds, such as butadienes. This transformation typically involves the removal of the two bromine atoms and the formation of a double bond. The stereochemistry of the starting material can influence the geometry of the resulting alkene. For instance, the E2 dehalogenation of meso-2,3-dibromobutane (B1593828) yields trans-2-butene, while the dehalogenation of (S,S)-2,3-dibromobutane produces cis-2-butene. doubtnut.com The dehydration of butanediols can also lead to the formation of butadiene. mdpi.com

Oxidative Transformations of Hydroxyl Groups

The primary alcohol groups of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of diols can also lead to the formation of lactones, which are cyclic esters. nih.govrsc.orgmdpi.com Various oxidizing systems, such as those involving TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), have been shown to be effective for the oxidative lactonization of diols. researchgate.netorganic-chemistry.org

Table 2: Potential Oxidative Transformations

Oxidizing SystemPotential Product
Potassium Permanganate (KMnO₄)Diketo- or diacid-dibromobutane
TEMPO/Co-oxidantDibrominated lactone
Enzymatic (e.g., Alcohol Dehydrogenase)Chiral dibrominated lactone

This table is a representation of potential reactions based on general oxidation chemistry of diols. nih.govresearchgate.net

Reductive Dehalogenation Pathways and Product Regeneration

The bromine atoms in this compound can be removed through reductive dehalogenation. This process can be achieved using various reducing agents or through microbial pathways. enviro.wiki For example, haloalkane dehalogenases can catalyze the hydrolytic dehalogenation of dibrominated alkanes. researchgate.net This reaction can be used to regenerate the parent diol, in this case, 1,4-butanediol (B3395766). The reduction of similar compounds, like 1,4-dibromo-2,3-butanediol (B81164), can yield 2,3-butanediol.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two chiral centers at the 2- and 3-positions of this compound means that its reactions can be influenced by stereochemistry, leading to stereoselective or stereospecific outcomes. solubilityofthings.com For example, the stereochemistry of the starting material in elimination reactions dictates the cis or trans configuration of the resulting alkene. doubtnut.com Similarly, in nucleophilic substitution reactions, the stereochemistry of the product can be influenced by the reaction mechanism (S(_N)1 or S(_N)2) and the stereochemistry of the starting material. The synthesis of enantiomerically pure butanediol derivatives often involves stereoselective reactions. acs.org

Advanced Applications in Contemporary Organic Synthesis

Strategic Utilization as a Key Synthetic Building Block

2,3-Dibromo-1,4-butanediol (B167592) serves as a fundamental building block in the synthesis of a variety of organic compounds. ontosight.ai Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a range of chemical modifications. The bromine atoms are susceptible to nucleophilic substitution, while the hydroxyl groups can undergo oxidation or esterification. This reactivity makes it a valuable precursor in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com

The compound's utility as a synthetic intermediate is highlighted by its role in creating more complex molecular architectures. ontosight.ai For instance, it is a precursor in the synthesis of various biologically active compounds and can be used in the production of polymeric materials. ontosight.ai The reactivity of its bromine atoms facilitates the formation of new carbon-carbon bonds and the introduction of different functional groups, making it an essential component in many synthetic pathways. lookchem.com

Key Reactions and Transformations:

Reaction TypeReagents/ConditionsMajor ProductsApplications
Substitution Aqueous NaOH2,3-butanediol (B46004) derivativesSynthesis of diols
Substitution NaAsO₂ (alkaline)Organoarsenic compoundsBiochemical studies sigmaaldrich.com
Oxidation KMnO₄/CrO₃ (acidic)Butane-1,4-dione, aldehydesOrganic synthesis
Reduction LiAlH₄/NaBH₄ (anhydrous)2,3-butanediolDehalogenation processes

This table summarizes key reaction pathways of this compound, showcasing its versatility as a synthetic building block.

Functionality as a Chiral Auxiliary in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org this compound, particularly its chiral isomers, can function as a chiral auxiliary, facilitating the creation of enantiomerically enriched compounds. rrscientific.com This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. wikipedia.org

Induction of Enantioselectivity in Target Molecules

The inherent chirality of this compound can be transferred to a prochiral substrate during a chemical reaction. By temporarily attaching the chiral diol to the substrate, one of the possible stereoisomeric products is favored, leading to an enantiomeric excess of the desired molecule. After the reaction, the auxiliary can be cleaved and potentially recovered for reuse. This strategy is a cornerstone of modern asymmetric synthesis. wikipedia.org

Design of Chiral Ligands and Catalysts

Beyond its direct use as an auxiliary, this compound can serve as a scaffold for the synthesis of more complex chiral ligands and catalysts. These ligands can then be coordinated with metal centers to create catalysts for a wide range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemical information embedded in the diol backbone is thus amplified in the catalytic cycle, enabling the production of large quantities of chiral molecules from a small amount of the chiral catalyst.

Precursor in the Synthesis of Diverse Complex Molecular Structures

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide variety of complex molecules. rrscientific.com Its ability to undergo various transformations allows chemists to build intricate molecular frameworks from a relatively simple precursor.

One notable application is its use in the synthesis of 1,4-dithiane-2,5-diol, which is a versatile synthon for creating sulfur-containing heterocycles. researchgate.net This dimer of α-mercapto acetaldehyde (B116499) is used in reactions like the Gewald reaction to produce 2-amino-thiophenes and in sulfa-Michael/Henry and sulfa-Michael/aldol sequences to obtain polysubstituted tetrahydrothiophenes. researchgate.net Furthermore, it has been employed in the synthesis of peptoids through Ugi four-component reactions. mdpi.com

Another significant transformation involves its conversion to 3,4-epoxytetrahydrofuran. This epoxide is a useful intermediate for the synthesis of various substituted tetrahydrofurans, which are common structural motifs in many natural products and biologically active molecules.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The efficiency and atom economy of MCRs make them highly desirable in modern organic synthesis.

This compound can be strategically employed in MCRs. For instance, its diol functionality can react with aldehydes or ketones, while the bromo groups can participate in subsequent cyclization or substitution steps. This allows for the rapid construction of complex heterocyclic structures in a one-pot fashion. The related compound, 1,4-dithiane-2,5-diol, derived from this compound, has been utilized in Ugi four-component reactions for the synthesis of peptoids. mdpi.com

Development of Diquaternary Gemini Surfactants

Gemini surfactants are a class of surface-active agents that possess two hydrophobic tails and two hydrophilic head groups linked by a spacer. They often exhibit superior properties compared to their conventional single-chain counterparts, such as higher surface activity and lower critical micelle concentration. lookchem.com

This compound has been used as a key intermediate in the preparation of diquaternary Gemini surfactants. lookchem.comsigmaaldrich.comlookchem.comsigmaaldrich.com In this application, the two bromine atoms serve as reactive sites for quaternization with long-chain tertiary amines. The butanediol (B1596017) backbone acts as the spacer group connecting the two quaternary ammonium (B1175870) head groups. These surfactants find applications in personal care products, detergents, and various industrial processes due to their enhanced performance characteristics. lookchem.com A patent describes the use of 1,4-dichloro(bromo)-2,3-butanediol in the synthesis of easily degradable Gemini quaternary ammonium salts. google.com

Exploration in Medicinal Chemistry and Biological Systems Research

Precursor Role in the Development of Therapeutically Relevant Compounds

2,3-Dibromo-1,4-butanediol (B167592) serves as a versatile building block in organic synthesis, a property highly valued in the pharmaceutical industry for drug development. solubilityofthings.com Its bifunctional nature, with reactive bromine atoms and hydroxyl groups, allows for its use in creating a variety of derivatives, some of which have been investigated for potential therapeutic applications. Research has focused on its role as a precursor for compounds with potential antimicrobial and anticancer activities. The introduction of the dibromo-diol structure can be a key step in the synthesis of more complex molecules with desired biological functions. solubilityofthings.com

One specific application is in the synthesis of organoarsenic compounds for biochemical studies. The reaction of 1,4-Dibromo-2,3-butanediol (B81164) with aqueous alkaline sodium arsenite results in a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com This transformation highlights its utility in creating molecules for investigating specific biochemical pathways, such as those involving arsenic. The chirality of the butanediol (B1596017) backbone is also significant, as it can be used as a chiral auxiliary to facilitate the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy.

Table 1: Synthesis of Bioactive Derivatives

Starting Material Reagent Product Class Potential Application
This compound Various Heterocyclic compounds Antimicrobial, Anticancer
1,4-Dibromo-2,3-butanediol Sodium Arsenite (aqueous, alkaline) Organoarsenic acids Biochemical studies

Investigations into Biomolecular Interactions

The specific arrangement of functional groups in this compound dictates its potential to interact with biological macromolecules, a key aspect of medicinal chemistry.

The molecule contains two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. lookchem.comnih.gov This capability is fundamental to its interaction with biomolecules like proteins and nucleic acids, where hydrogen bonds are crucial for molecular recognition and binding. The polarity imparted by these hydroxyl groups influences the molecule's solubility and its ability to engage in the aqueous environments of biological systems. solubilityofthings.comcymitquimica.com

The two bromine atoms on the carbon backbone are capable of participating in halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as a Lewis acidic (electron-accepting) region, known as a σ-hole, interacting with a Lewis base, such as the nitrogen in an amine or the oxygen in a carbonyl group found in biomolecules. researchgate.netwiley-vch.de This type of interaction is increasingly recognized as a significant force in drug-receptor binding and can contribute to the specificity and stability of a ligand-protein complex. researchgate.net The presence of two bromine atoms offers multiple potential sites for such interactions, influencing how the molecule or its derivatives orient within a biological target.

Research has shown that metabolites of related structures can form covalent bonds with cellular macromolecules. The key carcinogenic metabolite of 1,3-butadiene, 1,2,3,4-diepoxybutane (DEB), which shares the same four-carbon backbone, is a bis-electrophile known to cross-link with proteins and DNA. researchgate.net Studies using DEB revealed that it can form DNA-protein cross-links (DPCs) by alkylating the N7 position of guanine (B1146940) in DNA, which then reacts with nucleophilic amino acid residues (like cysteine) in nearby proteins. researchgate.net This results in the formation of 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol conjugates, directly implicating the butanediol structure in covalent biomolecular interactions. researchgate.net

Proteomic studies have identified over 150 proteins that are cross-linked by DEB, including many involved in critical cellular functions. researchgate.net

Table 2: Proteins Cross-Linked by the Metabolite 1,2,3,4-Diepoxybutane (DEB)

Protein Category Examples Implicated Cellular Process
Histones Core Histones (H2A, H2B, H3, H4) Chromatin structure, Gene regulation
High Mobility Group Proteins - DNA binding, Chromatin remodeling
Transcription Factors - Gene expression regulation
Splicing Factors - RNA processing
Tubulins - Cytoskeleton formation, Cell division

Source: researchgate.net

Characterization of Halogen Bonding Phenomena

Studies on Metabolic Pathways and Enzyme Mechanism Elucidation

Studying compounds like this compound can provide valuable insights into metabolic pathways and enzyme mechanisms. solubilityofthings.com The metabolism of its non-brominated parent compound, 1,4-butanediol (B3395766), is known to be processed by alcohol dehydrogenase and aldehyde dehydrogenase, the same enzymes that metabolize ethanol. atamanchemicals.com This provides a model for predicting the potential metabolic fate of brominated analogues and understanding how such modifications affect enzyme processing.

Furthermore, its reactivity can be exploited to probe enzyme active sites. For instance, a study on the related compound 1,4-Dibromo-2,3-butanediol showed that it covalently reacts with and inactivates pyruvate (B1213749) kinase, indicating its potential use as a chemical probe to study enzyme mechanisms. The stereochemistry of the different isomers of 2,3-butanediol (B46004) is determined by the action of specific enzymes like 2,3-butanediol dehydrogenase and glycerol (B35011) dehydrogenase, which are key to its biosynthesis in microorganisms. nih.govresearchgate.net Studying how these enzymes interact with brominated substrates could further elucidate their mechanism and specificity.

Exploration of Biological Activity and Potential Biochemical Effects

This compound and its derivatives have been explored for a range of biological activities. One of the noted biochemical effects is the ability to disrupt cell membrane integrity. It is proposed that the compound can interfere with the lipid bilayer of cell membranes, leading to an increase in membrane permeability. This mechanism is a potential basis for its application as an antimicrobial agent. Additionally, research has pointed towards potential antineoplastic (anticancer) activity for related structures like D,L-1,4-Dibromo-1,4-dideoxy-2,3-butanediol in murine models.

Table 3: Summary of Investigated Biological Activities

Biological Effect Observation/Mechanism Reference
Cell Membrane Disruption Can disrupt lipid bilayers, increasing membrane permeability.
Antimicrobial Activity Derivatives have been investigated for this property.
Anticancer Activity A related diastereomer showed antineoplastic activity in animal models.
Enzyme Inhibition The related 1,4-dibromo isomer covalently inactivates pyruvate kinase.

Environmental Fate, Ecotoxicology, and Regulatory Science of Brominated Diols

Environmental Persistence and Biodegradation Studies

To infer the likely behavior of 2,3-Dibromo-1,4-butanediol (B167592), related brominated diols can be examined. For instance, 2,2-bis(bromomethyl)propane-1,3-diol is not considered readily biodegradable based on laboratory studies. oeko.info The presence of bromine atoms in the molecular structure of this compound is expected to increase its recalcitrance to microbial degradation compared to the parent BDO molecule.

Table 1: Biodegradation Data Summary

Compound Biodegradation Classification Study Findings Source(s)
This compound Data not available Specific studies on biodegradability are not publicly documented. , chemicalbook.com
1,4-Butanediol (B3395766) (Parent Compound) Readily biodegradable Degraded >60% in less than 7 days in multiple guideline tests. europa.eu

| 2,2-bis(bromomethyl)propane-1,3-diol (Related Compound) | Not readily biodegradable | Showed 25% degradation in 28 days. | oeko.info |

Bioaccumulation Potential and Ecological Impact Assessment

Direct experimental studies on the bioaccumulation potential of this compound have not been widely reported. chemicalbook.com However, bioaccumulation potential can be estimated using the octanol/water partition coefficient (LogP). The computed XLogP3-AA value for this compound is 0.5, which suggests a low potential for bioaccumulation in organisms. nih.gov

Despite this low predicted value, halogenated organic compounds as a class are often lipophilic and can bioaccumulate in the fatty tissues of animals, leading to potential long-term exposure even at low environmental concentrations. researchgate.net Therefore, the ecological impact of brominated compounds like this compound remains a point of consideration, as they can present challenges in waste management and may have unforeseen environmental toxicity. solubilityofthings.com While some safety data sheets indicate the compound contains no substances known to be hazardous to the environment, they also advise that it should not be released into the environment. thermofisher.com

Table 2: Computed Properties Relevant to Bioaccumulation

Property Value Interpretation Source(s)
Molecular Weight 247.91 g/mol - nih.gov
XLogP3-AA (Octanol/Water Partition Coefficient) 0.5 Suggests low bioaccumulation potential. nih.gov

| Water Solubility | Soluble | The presence of polar hydroxyl groups enhances water solubility. | solubilityofthings.com |

Ecotoxicological Profiling and Adverse Effects on Ecosystems

Specific ecotoxicological data for this compound, such as its effects on aquatic organisms, are largely unavailable. chemicalbook.comaksci.com One safety data sheet notes that it contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com

However, the broader class of brominated compounds, particularly those used as flame retardants, are known to be toxic in aquatic environments. europa.eu These related compounds can persist and accumulate, posing a risk to various organisms. europa.eu The incineration of materials containing brominated compounds is a known source of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic environmental pollutants. aaqr.org Given these concerns, the release of any brominated compound, including this compound, into the environment is generally discouraged to prevent potential adverse ecosystem effects. solubilityofthings.com

Table 3: Ecotoxicity Data for this compound

Test Type Species Result Source(s)
Toxicity to fish Not specified No data available
General Ecotoxicity Not specified No data available chemicalbook.com, aksci.com

| Environmental Hazard Statement | Not applicable | Contains no substances known to be hazardous to the environment. | thermofisher.com |

Carcinogenic Potential and Genotoxic Mechanisms

According to available safety data, this compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). canbipharm.comchemsrc.com Furthermore, specific data on its potential for germ cell mutagenicity is not available. chemicalbook.com

However, assessments of structurally similar small brominated alkyl alcohols raise concerns. For example, 2,3-dibromo-1-propanol (B41173) has a harmonized classification as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans. oeko.de The carcinogenic effect of this related compound is believed to be caused by a genotoxic metabolite. oeko.infooeko.de Other related compounds, such as 2,2-bis(bromomethyl)-1,3-propanediol, have industry self-classifications suggesting potential mutagenic and carcinogenic properties. oeko.de This practice of "reading across" from similar compounds suggests that while this compound itself is not classified, the potential for hazardous properties cannot be entirely dismissed without further study.

Table 4: Carcinogenicity and Mutagenicity Classification

Compound Classification Status Details Source(s)
This compound Not classified as a carcinogen Not listed by IARC, NTP, or OSHA. , canbipharm.com, chemsrc.com
This compound Mutagenicity No data available. , chemicalbook.com
2,3-Dibromo-1-propanol (Related Compound) Carcinogenic Category 1B Harmonized classification. oeko.de

| 2,2-bis(bromomethyl)-1,3-propanediol (Related Compound) | Muta. 1B, Carc. 1B | Industry self-classification. | oeko.de |

Regulatory Frameworks for Halogenated Organic Compounds (e.g., RoHS Directive Groupings)

Regulatory oversight for halogenated organic compounds is multifaceted, ranging from substance-specific restrictions to broad categorical controls. The European Union's Restriction of Hazardous Substances (RoHS) Directive, for example, specifically restricts two groups of brominated flame retardants in electrical and electronic equipment: polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs). ebfrip.orgjfe-tec.co.jp this compound does not fall into these categories and is not currently restricted by RoHS. oeko.infooeko.de While the directive is periodically reviewed for the inclusion of other substances, such as Tetrabromobisphenol A (TBBPA), these efforts have faced delays. useforesight.io

More broadly, many halogenated organic compounds are regulated as Persistent Organic Pollutants (POPs) under international agreements like the Stockholm Convention due to their persistence and ability to bioaccumulate. researchgate.netbasel.int In the United States, the Toxic Substances Control Act (TSCA) governs the use of chemical substances. Safety data sheets indicate that this compound may be supplied under a TSCA Research and Development (R&D) Exemption. Additionally, various states have their own regulations for controlling the emission and disposal of volatile and halogenated organic compounds. epa.govwestlaw.com

Table 5: Overview of Relevant Regulatory Frameworks

Regulation / Framework Scope Relevance to this compound Source(s)
EU RoHS Directive Restricts specific hazardous substances in electronics. Not currently listed or restricted. ebfrip.org, jfe-tec.co.jp
Stockholm Convention Aims to eliminate or restrict the production and use of POPs. Not listed, but falls under the broad class of halogenated compounds of concern. basel.int
US TSCA Regulates chemicals in commerce. May be handled under an R&D exemption.

| California Code of Regulations | Lists regulated halogenated organic compounds for land disposal restrictions. | Provides a framework for HOC management. | westlaw.com |

Waste Management and Disposal Considerations in Research and Industrial Contexts

The proper management and disposal of this compound are critical to prevent environmental contamination. Standard guidance dictates that waste materials must be disposed of in accordance with national and local regulations. thermofisher.com Best practices include keeping the chemical in its original container and not mixing it with other waste streams.

For brominated and other halogenated organic compounds, high-temperature incineration in a licensed hazardous waste facility is a common and recommended disposal method. idealresponse.co.uk These facilities must be equipped with advanced emission control systems, such as scrubbers, to capture and neutralize harmful by-products like hydrogen bromide gas and prevent the formation of toxic PBDD/Fs, which can occur during thermal treatment. aaqr.orgidealresponse.co.uk In research settings, it is essential to follow strict protocols, which may include neutralizing waste with a suitable agent like sodium bicarbonate before disposal. The overarching goal of waste management is to minimize evaporation and release to the atmosphere through proper storage in tightly sealed containers and adherence to approved disposal pathways. epa.gov

Table 6: Waste Disposal and Management Guidelines

Aspect Guideline / Method Rationale Source(s)
General Disposal Follow local and national hazardous waste regulations. Ensures compliance and prevents environmental harm. , thermofisher.com
Primary Disposal Technology High-temperature incineration. Ensures complete destruction of the compound. idealresponse.co.uk
Emission Control Use of scrubbers and other controls during incineration. Prevents release of acidic gases and toxic by-products (PBDD/Fs). aaqr.org, idealresponse.co.uk
Container Handling Keep in original, tightly closed containers. Handle uncleaned containers as the product itself. Minimizes exposure and environmental release.

| Waste Segregation | Do not mix with other waste. | Prevents unintended chemical reactions and ensures proper disposal routing. | |

Cutting Edge Analytical Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3-dibromo-1,4-butanediol (B167592), providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The protons on the carbons bearing the hydroxyl groups (HO-CH₂-) and the protons on the carbons bearing the bromine atoms (-CHBr-) exhibit distinct chemical shifts. The integration of these signals provides a ratio of the protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, offer insights into the connectivity of adjacent, non-equivalent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its electronic environment. The carbons bonded to the electronegative bromine and oxygen atoms are significantly deshielded and thus appear at a lower field (higher ppm values) compared to a simple alkane chain.

While specific, experimentally-derived spectral data from peer-reviewed literature is sparse, predicted values and data from spectral databases provide a reliable reference for the analysis of this compound. nih.govguidechem.com

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Assignment
¹³C 59.3 C2, C3 (-C HBr)
¹³C 64.5 C1, C4 (-C H₂OH)
¹H 3.9-4.1 H1, H4 (-CH₂ OH)
¹H 4.3-4.5 H2, H3 (-CH Br)
¹H 2.5-3.5 -OH

Note: Predicted values can vary based on the algorithm and solvent used. The hydroxyl proton signal is often broad and its position is highly dependent on concentration and solvent.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule, such as differentiating between the meso and dl (racemic) diastereomers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the -CH₂OH protons to the adjacent -CHBr protons, confirming the C1-C2 and C3-C4 bond connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. An HSQC or HMQC spectrum would show a correlation between the ¹H signal of the -CH₂OH group and the ¹³C signal of the C1/C4 carbons, and a correlation between the ¹H signal of the -CHBr group and the ¹³C signal of the C2/C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY can be employed to identify protons that are close in space, regardless of whether they are bonded. The spatial proximity of protons in the meso versus the dl form would result in different NOE cross-peak patterns, allowing for their differentiation.

The analysis of coupling constants (J-values) obtained from high-resolution 1D and 2D NMR spectra can also provide conformational and stereochemical information. researchgate.net

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (C₄H₈Br₂O₂), the molecular weight is approximately 247.91 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks of equal intensity, separated by two mass units (M and M+2). Fragments containing two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [C₄H₈Br₂O₂]⁺· may be weak or absent. google.com The spectrum is often characterized by fragment ions resulting from the loss of various groups. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
246/248/250 [M]⁺· Molecular ion (often not detected) google.com
198/200/202 [M - CH₂OH - OH]⁺ Loss of a hydroxymethyl group and a hydroxyl radical google.com
167/169 [M - Br]⁺ Loss of a bromine atom google.com
149/151 [M - Br - H₂O]⁺ Loss of a bromine atom and a water molecule google.com

Note: The listed m/z values correspond to the major isotopic peaks. The presence of bromine is confirmed by the characteristic isotopic patterns.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts or starting materials and for assessing its purity. rsc.org

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS. For volatile or semi-volatile compounds like this compound (or its derivatized form), GC can effectively separate it from other components in a mixture based on boiling point and polarity differences. google.com The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. oiv.int In a patent describing the synthesis of this compound, GC analysis was performed at an isothermal temperature of 210°C, where the product had a retention time of 19 minutes. google.com This technique is particularly useful for monitoring reaction progress and identifying impurities.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, reversed-phase HPLC is a suitable method. protocols.io In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector can be used if the analyte possesses a chromophore, or a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. protocols.io HPLC is particularly valuable for separating the diastereomers (meso and dl) of this compound, which may be challenging to separate by GC without derivatization. rsc.orgdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

In the analysis of this compound, the IR and Raman spectra are characterized by absorption and scattering bands corresponding to the vibrations of its primary functional groups: the hydroxyl (-OH), carbon-hydrogen (C-H), and carbon-bromine (C-Br) bonds.

Hydroxyl (-OH) Group: A prominent, broad absorption band is typically observed in the IR spectrum in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The corresponding O-H stretching vibration is also observable in the Raman spectrum.

Carbon-Hydrogen (C-H) Bonds: The aliphatic C-H stretching vibrations are expected to appear in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. C-H bending vibrations are also present at lower wavenumbers, typically in the 1350-1480 cm⁻¹ range.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is a key indicator for this compound. Due to the heavy mass of the bromine atom, this vibration occurs at lower frequencies, typically found in the 500-680 cm⁻¹ range. This peak is often more intense in the Raman spectrum than in the IR spectrum.

Carbon-Carbon (C-C) and Carbon-Oxygen (C-O) Bonds: The C-C and C-O single bond stretching vibrations are found in the fingerprint region of the spectra (below 1500 cm⁻¹), contributing to the complex pattern of peaks that allows for definitive identification.

The combined data from both IR and Raman spectroscopy provides complementary information, allowing for a comprehensive assignment of the vibrational modes and confirming the presence of the key functional groups within the molecular structure.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹)
O-H Stretch, H-bonded 3200 - 3600
C-H Stretch 2850 - 3000
C-O Stretch 1000 - 1260

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the most definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, which exists as a solid crystalline material, this method provides unambiguous information on its solid-state structure, including bond lengths, bond angles, and stereochemistry. A patent has described the compound as appearing in the form of pure white needle-like crystals. google.com

The molecule contains two stereocenters at the C2 and C3 positions, meaning it can exist as different stereoisomers (RR, SS, and meso). X-ray crystallography on a single crystal is the premier method for determining the absolute configuration of these chiral centers. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map is generated, from which the exact spatial coordinates of each atom (including bromine, oxygen, and carbon) can be determined.

This analysis reveals critical structural details:

Absolute Stereochemistry: It can distinguish between the different enantiomeric and diastereomeric forms, confirming the relative and absolute configuration of the bromine and hydroxyl substituents.

Conformation: The technique reveals the preferred conformation of the molecule in the solid state, detailing the torsional angles along the C-C backbone.

While a specific, publicly available crystal structure determination for this compound is not detailed in foundational literature, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Illustrative Crystallographic Data Parameters for this compound

Parameter Example Value
Chemical Formula C₄H₈Br₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 5.7
c (Å) 12.3
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 580.6
Z (molecules/unit cell) 4
Key Bond Length (C-Br) (Å) ~1.95
Key Bond Length (C-O) (Å) ~1.43

Computational Chemistry and Theoretical Modeling of 2,3 Dibromo 1,4 Butanediol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 2,3-dibromo-1,4-butanediol (B167592). These calculations, often employing methods like Density Functional Theory (DFT) or ab initio techniques, can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Key insights from quantum chemical calculations include:

Molecular Geometry: The calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, this includes the relative orientations of the hydroxyl and bromo substituents.

Charge Distribution: Analysis of the electrostatic potential surface reveals the distribution of charge across the molecule. The electronegative oxygen and bromine atoms create regions of negative electrostatic potential, while the hydrogen and carbon atoms are generally more positive. This charge distribution is crucial for understanding intermolecular interactions.

Bonding Analysis: The bromine atoms and hydroxyl groups are key features, capable of participating in both hydrogen and halogen bonding, which can influence the molecule's reactivity and interactions with other molecules. Quantum theory of atoms in molecules (QTAIM) can be used to characterize the C-Br, C-O, O-H, and C-C bonds, providing information about their covalent and ionic character.

Stereoisomerism: The molecule has chiral centers at the C2 and C3 positions, leading to different stereoisomers such as (2R,3R), (2S,3S), and the meso ((2R,3S) or (2S,3R)) forms. Quantum calculations can determine the relative energies of these stereoisomers, indicating their thermodynamic stability. The meso form, for instance, possesses an internal plane of symmetry, rendering it optically inactive, in contrast to the chiral enantiomeric pairs.

Table 1: Calculated Electronic Properties of this compound

Property Value Unit Method of Calculation
Molecular Weight 247.91 g/mol PubChem
XLogP3 0.5 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 3 PubChem
Exact Mass 247.88706 Da PubChem
Topological Polar Surface Area 40.5 Ų PubChem

Note: The values in this table are computationally derived and may vary depending on the specific level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and behavior of this compound in different environments, particularly in solution. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and how it interacts with solvent molecules.

Key findings from MD simulations could include:

Conformational Preferences: The butane (B89635) backbone of this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can identify the most populated conformational states and the energy barriers between them.

Solvent Effects: The behavior of this compound can change significantly in different solvents. In aqueous solutions, the hydroxyl groups will form hydrogen bonds with water molecules. In less polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and a bromine atom might become more favorable. Studies on similar diols, like 1,3-propanediol (B51772) and 1,3-butanediol, have shown that the preferred conformations can shift depending on the solvent environment. mdpi.com For instance, in water-rich environments, conformations that favor intermolecular hydrogen bonding are more prevalent. mdpi.com

Dynamical Properties: MD simulations can also provide information about the dynamics of the molecule, such as the lifetimes of specific conformations and the rates of conformational transitions.

Reaction Pathway Modeling and Transition State Theory for Mechanistic Understanding

Computational modeling of reaction pathways is crucial for understanding the chemical reactivity of this compound. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction mechanisms, including the structures of transition states and intermediates.

This compound can undergo several types of reactions:

Nucleophilic Substitution: The bromine atoms are good leaving groups, making them susceptible to substitution by nucleophiles. For example, reaction with hydroxide (B78521) ions can lead to the formation of butane-1,2,3,4-tetraol.

Elimination Reactions: Treatment with a strong base can induce the elimination of hydrogen bromide, potentially leading to the formation of unsaturated diols or epoxides. smolecule.com

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, while the secondary carbons bearing the bromine atoms could also be susceptible to oxidation under certain conditions. smolecule.com

Reduction: The bromine atoms can be removed through reduction, yielding 1,4-butanediol (B3395766). smolecule.com

Transition state theory can be applied to the calculated potential energy surfaces to estimate reaction rates and understand how factors like temperature and solvent affect the reaction kinetics. For instance, in the synthesis of arsenic-containing lipids, this compound reacts with sodium arsenite, and modeling could elucidate the transition states involved in this substitution.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Comparing calculated and experimental spectra can help to confirm the structure and assign the observed signals to specific atoms in the molecule. Experimental ¹H and ¹³C NMR data are available from sources like Sigma-Aldrich and the Spectral Database for Organic Compounds (SDBS). nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, generating a theoretical IR spectrum. The characteristic stretches of the O-H, C-H, C-O, and C-Br bonds can be identified and compared with experimental IR spectra. nih.gov

Mass Spectrometry: While not a direct prediction of the spectrum, computational chemistry can calculate the molecular weight and isotopic pattern, which are fundamental to interpreting mass spectrometry data. The molecular weight is approximately 247.91 g/mol . nih.gov

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Predicted Feature (Computational) Experimental Observation
¹³C NMR Chemical shifts for C1/C4 and C2/C3 Specific ppm values (available in databases) nih.gov
¹H NMR Chemical shifts for protons on C1/C4, C2/C3, and OH groups Specific ppm values and coupling patterns (available in databases) nih.gov

This table provides a conceptual framework. Actual values would require specific computational results and experimental spectra.

Structure-Activity Relationship (SAR) Modeling for Biological Insights

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its biological activity. For this compound, SAR studies can provide insights into its potential interactions with biological macromolecules.

Key aspects of SAR modeling for this compound include:

Pharmacophore Identification: Identifying the key structural features (pharmacophore) responsible for any observed biological activity. For this compound, the hydroxyl groups and bromine atoms are likely to be important features, capable of acting as hydrogen bond donors/acceptors and engaging in halogen bonding. smolecule.com

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of related compounds based on their physicochemical properties (descriptors). These descriptors, such as logP, molecular weight, and electronic parameters, can be calculated computationally.

Docking Studies: If a biological target (e.g., an enzyme or receptor) is known or suspected, molecular docking simulations can be performed to predict how this compound might bind to the active site. This can provide a structural basis for its mechanism of action. Research indicates that the compound may influence enzyme activity and cellular processes due to its reactive functional groups. smolecule.com A category of small linear and branched brominated alkyl alcohols, which includes structures similar to this compound, has been studied for potential carcinogenic and mutagenic properties using (Q)SAR models. mst.dk

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of 2,3-Dibromo-1,4-butanediol (B167592), typically achieved through the bromination of precursors like 1,4-butanediol (B3395766) or 1,4-butynediol, presents ongoing opportunities for catalytic refinement. solubilityofthings.comgoogle.com Future research is geared towards developing novel catalytic systems that offer superior control over the reaction's selectivity, particularly stereoselectivity, which is crucial due to the compound's chirality. solubilityofthings.com

Key research objectives include:

Stereoselective Catalysis: The presence of two stereocenters in this compound means that different stereoisomers can be formed. solubilityofthings.com The development of chiral catalysts could enable the selective synthesis of specific enantiomers or diastereomers, which is highly valuable for pharmaceutical applications where stereochemistry dictates biological activity.

Mild Reaction Conditions: Research into catalysts that are effective under milder temperatures and pressures can lead to more energy-efficient and safer production processes. For instance, while the dehydration of related butanediols has been studied extensively with catalysts like Sc₂O₃ and various metal oxides, applying similar innovative catalytic strategies to the bromination step is a promising frontier. researchgate.net

Catalyst TypeResearch GoalPotential Impact
Chiral Lewis AcidsEnantioselective BrominationProduction of single-isomer compounds for targeted pharmaceutical synthesis.
Enzyme-Based CatalystsHigh StereospecificityGreener synthesis routes with high selectivity under mild conditions.
Supported Metal CatalystsEnhanced Activity & RecyclabilityImproved process efficiency and reduced catalyst waste.
Dual-Bed Catalyst SystemsMulti-Step Synthesis in One PotStreamlining the conversion of basic feedstocks to the final product, potentially coupling bromination and subsequent reactions. researchgate.net

Expanded Applications in Advanced Materials Science and Polymer Chemistry

The reactivity imparted by the bromine and hydroxyl functional groups makes this compound an attractive monomer and cross-linking agent in polymer science. Future research is set to expand its role in the creation of advanced materials with tailored properties.

Functional Polymers: The compound can be incorporated into polymer backbones to introduce bromine atoms, which serve as reactive sites for post-polymerization modification. researchgate.net This allows for the synthesis of functional polymers with specific characteristics, such as flame retardancy, enhanced thermal stability, or controlled degradability. ontosight.ai

High-Performance Copolyesters: Following the precedent set by related brominated compounds like trans-2,3-dibromo-2-butene-1,4-diol, which is used to create biobased copolyesters, this compound could be explored for synthesizing new high-molecular-weight polyesters. mdpi.com These materials could find applications in specialty plastics and fibers.

Corrosion Inhibitors: Research on oligomers derived from similar brominated diols has shown promise in creating green corrosion inhibitors. This suggests a potential application for this compound derivatives in developing protective coatings for metals.

Refinement of Biological Activity and Target Specificity in Drug Discovery

This compound serves as a valuable scaffold in medicinal chemistry, with research indicating potential antimicrobial and anticancer properties for its derivatives. The future in this domain lies in refining its biological activity and understanding its mechanism of action to design more specific and effective therapeutic agents.

Targeted Drug Design: The compound is a building block for more complex drug molecules. solubilityofthings.com Future work will likely focus on using it to synthesize libraries of new chemical entities. By systematically modifying the structure, researchers can perform structure-activity relationship (SAR) studies to identify derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors involved in disease pathways. solubilityofthings.com

Precursor for Bioactive Compounds: The compound's known reactivity with nucleophiles like sodium arsenite to form organoarsenic compounds can be further explored. sigmaaldrich.com While its isomer, 1,4-Dibromo-2,3-butanediol (B81164), has been investigated for antineoplastic activity, similar research into this compound could uncover novel therapeutic potentials.

Antimicrobial and Antifungal Agents: Given its documented antimicrobial activity, future studies could focus on optimizing its structure to enhance potency against drug-resistant bacteria and fungi while ensuring target specificity to minimize effects on host cells.

Implementation of Sustainable Manufacturing Practices and Circular Economy Principles

The chemical industry is increasingly shifting towards sustainable manufacturing, guided by the principles of a circular economy: eliminating waste, circulating products and materials, and regenerating nature. ellenmacarthurfoundation.orgclariant.com Applying these principles to the lifecycle of this compound is a critical future direction.

Bio-based Feedstocks: A key strategy is to move away from petrochemical feedstocks. researchgate.net Research into producing the precursor, 1,4-butanediol, from renewable biomass through fermentation of sugars using engineered microorganisms like E. coli is already underway. researchgate.netlookchem.com Integrating bio-based 1,4-butanediol into the synthesis of this compound would significantly improve its sustainability profile.

Atom Economy and Waste Valorization: Future synthesis protocols will aim to maximize atom economy. This includes developing processes where solvents and unreacted reagents are efficiently recycled. For instance, a patent for a related process describes the reuse of the mother liquor from crystallization, reducing waste and lowering costs. google.com

Designing for Recyclability: When used in polymers, the design phase should consider the end-of-life of the product. compal.comhbm4eu.eu Research could focus on creating polymers from this compound that are designed for easier disassembly and recycling, allowing for the recovery of monomers or valuable chemical components. This aligns with the broader goal of creating closed-loop systems for chemical products. clariant.com The push for halogen-free materials in some sectors presents a challenge, but also an opportunity to design brominated polymers that are safe and fully recyclable. compal.comonlytrainings.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transformative technologies that can accelerate the discovery and optimization of chemical compounds and processes. researchgate.netresearchgate.net

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of novel derivatives of this compound. This includes predicting physical properties, reactivity, biological activity, and potential toxicity, allowing researchers to prioritize the synthesis of the most promising candidates. osti.gov

Synthesis Route Optimization: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways for this compound and its derivatives. researchgate.net These algorithms can analyze vast reaction databases to identify the most viable and cost-effective routes.

High-Throughput Screening: The integration of ML with automated high-throughput experimental platforms can rapidly screen solvents for extraction and purification or test the performance of numerous catalysts. aiche.org An ML-driven workflow has already been proposed for optimizing the solvent extraction of the related compound 2,3-butanediol (B46004), demonstrating a clear path for applying this technology to its brominated counterpart. aiche.org This data-driven approach creates a closed-loop design-build-test-learn cycle that significantly shortens development timelines for new materials and drugs. researchgate.net

Q & A

Q. What experimental designs mitigate batch-to-batch variability in diol-based hydrogels?

  • Methodological Answer : Rigorous control of diol purity (≥95% by HPLC), solvent dehydration (molecular sieves), and crosslinker stoichiometry minimizes variability. DOE approaches (e.g., response surface methodology) optimize hydrogel swelling ratios and mechanical properties, validated via rheometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.